molecular formula C11H10O3 B1259746 5-hydroxy-7-prop-2-en-(E)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one

5-hydroxy-7-prop-2-en-(E)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one

Cat. No. B1259746
M. Wt: 190.19 g/mol
InChI Key: CCVQPAZRNPBPPA-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-7-prop-2-en-(E)-ylidene-7,7a-dihydro- 2H-cyclopenta[b]pyran-6-one is an organic heterobicyclic compound that is 7,7a-dihydrocyclopenta[b]pyran-6(2H)-one substituted by a hydroxy group at position 5 and a prop-2-en-1-ylidene group at position 7 (the E isomer). Isolated from the sponge Ulosa and ascidian Diplosoma virens, it exhibits antimicrobial activity and toxicity against HCT116 cells (human colorectal cancer cells) by triggering apoptotic cell death. It has a role as a metabolite, an antimicrobial agent and an antineoplastic agent. It is an organic heterobicyclic compound, an enol, an enone and a cyclic ether.

Scientific Research Applications

Cytotoxic and Anticancer Properties

5-Hydroxy-7-prop-2-en-(E)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one, isolated from the ascidian Diplosoma virens, has been identified to possess cytotoxic properties. It exhibits cytotoxicity against HCT116 cells (human colorectal cancer cells) by inducing apoptotic cell death (Ogi et al., 2008). Additionally, its cancer preventive activity has been studied, showing inhibition of epidermal growth factor-induced neoplastic JB6 Cl41 P+ cell transformation in soft agar and inducing apoptosis in HL-60 and THP-1 human leukemia cells (Fedorov et al., 2012).

Potential in Marine Natural Product Research

This compound has been extensively studied in marine natural product research. It was initially identified as an antimicrobial metabolite from the sponge Ulosa sp. and later found in the ascidian Diplosoma virens. Its isolation and identification from marine sources underscore its potential as a unique marine natural product with various biological activities (Ogi et al., 2008).

properties

Product Name

5-hydroxy-7-prop-2-en-(E)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(7E)-5-hydroxy-7-prop-2-enylidene-2,7a-dihydrocyclopenta[b]pyran-6-one

InChI

InChI=1S/C11H10O3/c1-2-4-7-9(12)10(13)8-5-3-6-14-11(7)8/h2-5,11,13H,1,6H2/b7-4-

InChI Key

CCVQPAZRNPBPPA-DAXSKMNVSA-N

Isomeric SMILES

C=C/C=C/1\C2C(=C(C1=O)O)C=CCO2

Canonical SMILES

C=CC=C1C2C(=C(C1=O)O)C=CCO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-hydroxy-7-prop-2-en-(E)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one
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5-hydroxy-7-prop-2-en-(E)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one
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5-hydroxy-7-prop-2-en-(E)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one
Reactant of Route 5
5-hydroxy-7-prop-2-en-(E)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one
Reactant of Route 6
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